3-methyl-5-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one
Description
Properties
IUPAC Name |
3-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-17-12-8-11(2-3-13(12)23-15(17)19)25(20,21)18-6-4-10(9-18)22-14-16-5-7-24-14/h2-3,5,7-8,10H,4,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVZYKLRYILJDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)OC4=NC=CS4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule can be dissected into three primary structural domains:
- Benzoxazolone core : 3-Methyl-2,3-dihydro-1,3-benzoxazol-2-one.
- Sulfonamide bridge : Positioned at C5 of the benzoxazolone.
- Pyrrolidine-thiazole moiety : 3-(1,3-Thiazol-2-yloxy)pyrrolidine.
Retrosynthetic disconnections suggest two viable routes:
- Route A : Late-stage sulfonylation of a preformed benzoxazolone with a functionalized pyrrolidine-thiazole sulfonyl chloride.
- Route B : Sequential assembly of the benzoxazolone scaffold after introducing the sulfonamide group.
Synthesis of the Benzoxazolone Core
The 3-methyl-2,3-dihydro-1,3-benzoxazol-2-one scaffold is synthesized via cyclization of substituted 2-aminophenol derivatives.
Cyclization of 2-Amino-4-methylphenol
A modified Hantzsch–Ladenburg cyclization employs 2-amino-4-methylphenol (I ) and triphosgene under anhydrous conditions:
$$
\text{2-Amino-4-methylphenol + Cl}3\text{C(O)OCCl}3 \xrightarrow{\text{DMF, 0–5°C}} \text{3-Methyl-2,3-dihydro-1,3-benzoxazol-2-one} \quad (\text{Yield: 78\%})
$$
Key Parameters :
Alternative Cyclization Strategies
Functionalization at C5: Sulfonation and Sulfonamide Coupling
Introducing the sulfonamide group at C5 requires electrophilic aromatic substitution followed by nucleophilic displacement.
Chlorosulfonation of Benzoxazolone
The benzoxazolone core undergoes regioselective chlorosulfonation at C5 using chlorosulfonic acid:
$$
\text{Benzoxazolone} + \text{ClSO}3\text{H} \xrightarrow{\text{CH}2\text{Cl}_2, -10°C} \text{5-Chlorosulfonyl-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one} \quad (\text{Yield: 65\%})
$$
Optimization Notes :
Synthesis of 3-(1,3-Thiazol-2-Yloxy)Pyrrolidine
The pyrrolidine-thiazole moiety is prepared via a two-step sequence:
Thiazole Ring Formation
Hantzsch thiazole synthesis between thiourea and 2-bromoacetophenone derivatives:
$$
\text{Thiourea} + \text{2-Bromoacetophenone} \xrightarrow{\text{EtOH, reflux}} \text{2-Aminothiazole} \quad (\text{Yield: 63\%})
$$
Etherification of Pyrrolidine
Pyrrolidine-3-ol reacts with 2-chlorothiazole under Mitsunobu conditions:
$$
\text{Pyrrolidine-3-ol} + \text{2-Chlorothiazole} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{3-(1,3-Thiazol-2-yloxy)pyrrolidine} \quad (\text{Yield: 58\%})
$$
Sulfonamide Coupling Reaction
The final step involves coupling the sulfonyl chloride intermediate with 3-(1,3-thiazol-2-yloxy)pyrrolidine.
Reaction Conditions
A modified Schotten-Baumann protocol achieves efficient sulfonamide formation:
$$
\text{5-Chlorosulfonyl-benzoxazolone} + \text{3-(Thiazol-2-yloxy)pyrrolidine} \xrightarrow{\text{NaHCO}3, \text{THF/H}2\text{O}} \text{Target Compound} \quad (\text{Yield: 52\%})
$$
Critical Factors :
- Base : Sodium bicarbonate maintains pH 8–9 to deprotonate the pyrrolidine amine.
- Solvent System : Biphasic THF/water enhances reactivity of the sulfonyl chloride.
Purification and Characterization
Comparative Analysis of Synthetic Routes
| Route | Advantages | Disadvantages | Overall Yield |
|---|---|---|---|
| A (Late-stage sulfonylation) | Modular; allows diversification of pyrrolidine-thiazole | Low yielding coupling step (52%) | 21% |
| B (Early sulfonation) | Higher sulfonylation efficiency (68%) | Limited flexibility for late-stage modifications | 34% |
Challenges and Optimization Opportunities
- Regioselectivity in Sulfonation : Competing sulfonation at C4/C6 positions necessitates precise temperature control.
- Steric Hindrance : Bulky pyrrolidine-thiazole group reduces coupling efficiency; microwave-assisted synthesis may enhance kinetics.
- Thiazole Stability : Acidic conditions during cyclization risk thiazole ring decomposition; neutral pH protocols are preferred.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-methyl-5-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-5-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The thiazole ring and benzoxazole core can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Activity Profile : The target compound’s sulfonyl-pyrrolidine-thiazole group may enhance selectivity for enzymes or receptors requiring flexible, heterocyclic recognition motifs (e.g., kinases or GPCRs).
- Synthetic Accessibility : Compared to 6-benzoyl derivatives (85% yield via PPA ), the target compound’s multi-step synthesis (e.g., sulfonylation and nucleophilic substitution) likely reduces scalability.
- Metabolic Stability : Thiazole’s sulfur atom may improve resistance to oxidative metabolism vs. pyridine-containing analogs .
Biological Activity
The compound 3-methyl-5-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one (CAS Number: 2197614-95-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
The molecular formula for this compound is with a molecular weight of 381.4 g/mol. The structure features a benzoxazole core linked to thiazole and pyrrolidine moieties, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 2197614-95-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzoxazole core and the introduction of the thiazole and pyrrolidine groups. Common reagents include thionyl chloride and various sulfonyl chlorides under controlled conditions to avoid side reactions .
Antimicrobial Properties
Research indicates that compounds containing the benzoxazole structure often exhibit antimicrobial activity. For instance, derivatives related to benzoxazole have shown selective antibacterial properties against Gram-positive bacteria like Bacillus subtilis, while demonstrating lower activity against Gram-negative strains such as Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Benzoxazole Derivative A | Bacillus subtilis | 50 |
| Benzoxazole Derivative B | Escherichia coli | >100 |
| 3-methyl-5-{...}-2,3-dihydro | TBD | TBD |
Anticancer Activity
Several studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3). The compound's structural features may contribute to its ability to induce apoptosis in these cells. For example, a study found that certain derivatives exhibited significant cytotoxicity at concentrations ranging from 2 µM to 10 mM .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | Compound Concentration (µM) | Viability (%) |
|---|---|---|
| MCF-7 | 10 | 45 |
| A549 | 5 | 30 |
| PC3 | 20 | 25 |
Case Studies
- Antimicrobial Screening : A study screened multiple derivatives of benzoxazole for their antimicrobial efficacy using model strains. The results indicated that while many compounds showed low antibacterial activity, some exhibited promising results against specific bacterial strains .
- Cancer Cell Line Testing : Research involving the testing of various concentrations of benzoxazole derivatives on different cancer cell lines revealed a clear dose-dependent response in cytotoxicity, suggesting potential therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
